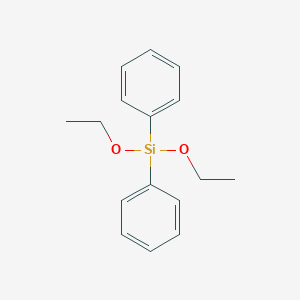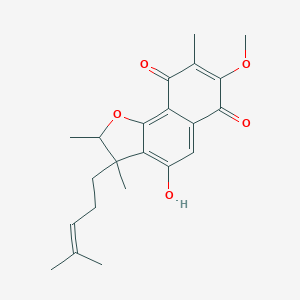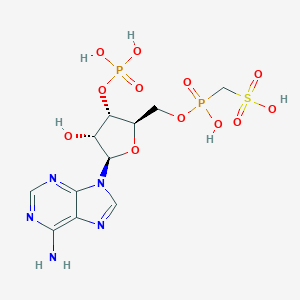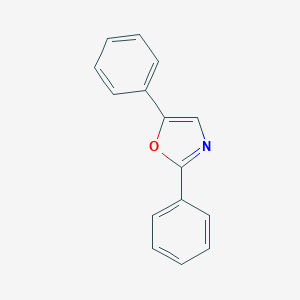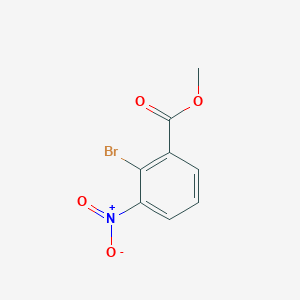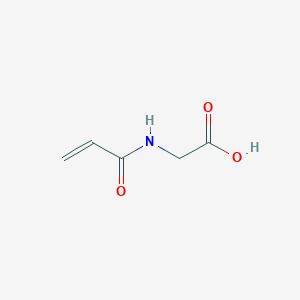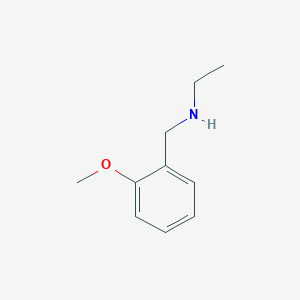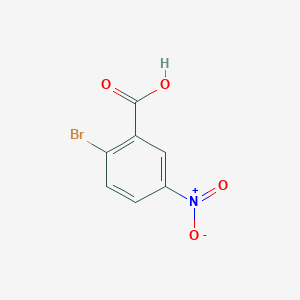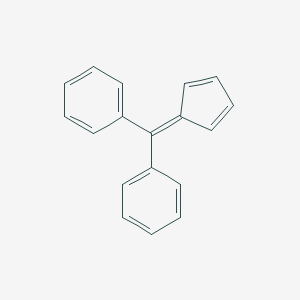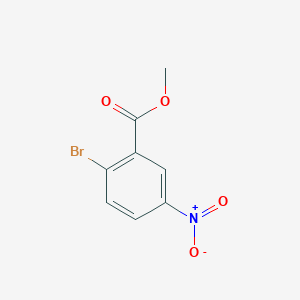
1-(5-(Carboxyphenylthio)-2-thenylideneamino)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Carboxyphenylthio)-2-thenylideneamino)hydantoin, commonly known as CTTH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thiohydantoins and has been studied extensively for its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of CTTH is not fully understood. However, it has been proposed that CTTH inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, which leads to the inhibition of DNA and RNA synthesis. This, in turn, leads to the inhibition of cell proliferation, making CTTH a potential antitumor agent. CTTH has also been shown to inhibit the activity of viral enzymes, making it a potential antiviral agent.
Biochemical and Physiological Effects:
CTTH has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. CTTH has also been shown to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways. Additionally, CTTH has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CTTH in lab experiments is its stability. CTTH is a stable compound that can be stored for long periods without degradation. Additionally, CTTH is soluble in water, making it easy to handle in lab experiments. However, one of the limitations of using CTTH in lab experiments is its low solubility in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CTTH. One potential direction is the development of CTTH derivatives with improved pharmacological properties. Additionally, the mechanism of action of CTTH needs to be further elucidated to understand its full potential as a therapeutic agent. Furthermore, the use of CTTH in combination with other drugs needs to be explored to determine its synergistic effects. Finally, the use of CTTH in the treatment of other diseases such as diabetes and cardiovascular disease needs to be further investigated.
Conclusion:
In conclusion, CTTH is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CTTH has been studied extensively for its various applications in scientific research, including antitumor, antiviral, and antibacterial activities. The mechanism of action of CTTH is not fully understood, but it has been proposed that it inhibits the activity of enzymes involved in the biosynthesis of nucleic acids. CTTH has various biochemical and physiological effects and has been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative disorders. While there are advantages and limitations to using CTTH in lab experiments, there are several future directions for the study of CTTH, including the development of CTTH derivatives with improved pharmacological properties and the use of CTTH in combination with other drugs.
Métodos De Síntesis
The synthesis of CTTH involves the reaction of 5-(carboxyphenylthio)-2-thiobarbituric acid with hydrazine hydrate in the presence of a catalytic amount of acetic acid. This reaction produces CTTH as a yellow crystalline solid with a melting point of 232-234°C. The purity of CTTH can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
CTTH has been studied for its various applications in scientific research. It has been found to exhibit antitumor, antiviral, and antibacterial activities. CTTH has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, CTTH has been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
126384-99-4 |
|---|---|
Nombre del producto |
1-(5-(Carboxyphenylthio)-2-thenylideneamino)hydantoin |
Fórmula molecular |
C15H11N3O4S2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-[5-[(E)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]thiophen-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C15H11N3O4S2/c19-12-8-18(15(22)17-12)16-7-9-5-6-13(23-9)24-11-4-2-1-3-10(11)14(20)21/h1-7H,8H2,(H,20,21)(H,17,19,22)/b16-7+ |
Clave InChI |
IPNHTOGYBOOBER-FRKPEAEDSA-N |
SMILES isomérico |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(S2)SC3=CC=CC=C3C(=O)O |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(S2)SC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=CC=C(S2)SC3=CC=CC=C3C(=O)O |
Sinónimos |
1-(5-(carboxyphenylthio)-2-thenylideneamino)hydantoin 1-CTTAH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



